PEG3 Linker Yields Superior Target Degradation in PROTACs vs. PEG2 and PEG4
A direct head-to-head study evaluating the impact of PEG linker length on PROTAC-mediated estrogen receptor alpha (ERα) degradation found that the PROTAC incorporating a PEG3 linker (LCL-ER(dec)) exhibited the highest degradation activity. While all PROTACs with PEG2, PEG3, and PEG4 linkers showed similar ERα binding affinities (IC50 = 30-50 nM), the PEG3 variant was uniquely superior in inducing protein degradation [1].
| Evidence Dimension | ERα Protein Degradation Activity |
|---|---|
| Target Compound Data | Highest degradation activity (qualitative rank) |
| Comparator Or Baseline | PEG2 linker (LCL-ER(dec)-P2), PEG4 linker (LCL-ER(dec)-P4) |
| Quantified Difference | Superior degradation for PEG3; binding affinity similar (IC50 30-50 nM) for all |
| Conditions | PROTACs targeting ERα; Western blotting for degradation assessment |
Why This Matters
This demonstrates that m-PEG3-OH is not simply a generic linker; its specific length is empirically optimized for ternary complex geometry, directly impacting functional outcome and making it the preferred choice for achieving maximal target engagement.
- [1] MEDCHEM NEWS Vol.33 No.2. Linker optimization in PROTAC design: PEG3 linker LCL-ER(dec) shows superior degradation activity over PEG2 and PEG4 analogs. The Pharmaceutical Society of Japan. View Source
